2-Tert-butylsulfanyl-5-chlorothiophene
Description
Properties
IUPAC Name |
2-tert-butylsulfanyl-5-chlorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClS2/c1-8(2,3)11-7-5-4-6(9)10-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJMNOCOWNGWMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC1=CC=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of “2-Tert-butylsulfanyl-5-chlorothiophene” typically involves large-scale chemical processes that ensure high yield and purity. These methods may include batch or continuous flow reactions, purification steps such as crystallization or distillation, and stringent quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
The compound “2-Tert-butylsulfanyl-5-chlorothiophene” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in reactions involving “this compound” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary, including temperature, pressure, and solvent choice, to optimize the desired chemical transformation .
Major Products Formed
The major products formed from reactions involving “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Synthesis of Bioactive Compounds
2-Tert-butylsulfanyl-5-chlorothiophene serves as a crucial intermediate in the synthesis of various bioactive molecules. Its derivatives have shown potential in pharmaceutical applications, particularly as anti-inflammatory and anti-cancer agents. For example, the compound can be utilized to create thiophene-based inhibitors for specific biological targets.
Agrochemical Development
The compound has been investigated for its efficacy as an insecticide. Research indicates that thiophene derivatives exhibit significant activity against pests such as aphids and whiteflies. The incorporation of the tert-butylsulfanyl group enhances the stability and bioavailability of these compounds, making them suitable for agricultural applications .
Materials Science
In materials science, this compound is explored for its potential use in organic semiconductors. Its electronic properties make it a candidate for developing organic light-emitting diodes (OLEDs) and photovoltaic devices, where efficient charge transport is essential.
Case Study 1: Synthesis of Halogenated Thiophenes
A study demonstrated the successful synthesis of halogenated thiophenes using this compound as a precursor. The synthetic route involved chlorination reactions that yielded various derivatives with enhanced biological activity against agricultural pests .
Case Study 2: Development of Insecticides
Research focused on the development of new insecticides based on thiophene structures, including those derived from this compound. The resulting compounds exhibited selective toxicity towards target pests while maintaining low toxicity to non-target organisms, showcasing their potential for sustainable agricultural practices .
Data Tables
| Application Area | Compound Use | Key Findings |
|---|---|---|
| Pharmaceutical | Intermediate for bioactive compounds | Potential anti-inflammatory and anti-cancer agents |
| Agrochemicals | Insecticide formulations | Effective against aphids and whiteflies |
| Materials Science | Organic semiconductor development | Promising candidates for OLEDs and photovoltaics |
Mechanism of Action
The mechanism of action of “2-Tert-butylsulfanyl-5-chlorothiophene” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Structural and Electronic Properties
| Compound | Substituents (Position 2/5) | Molecular Weight (g/mol) | Electronic Effects |
|---|---|---|---|
| This compound | -S-C(CH₃)₃ / -Cl | 220.7 | Steric hindrance (tert-butyl), moderate electron-withdrawal (Cl) |
| 2-Methyl-5-chlorothiophene | -CH₃ / -Cl | 146.6 | Minimal steric hindrance, moderate electron-withdrawal (Cl) |
| 5-Chloro-2-mercaptothiophene | -SH / -Cl | 150.6 | Polar -SH group enhances solubility in polar solvents; strong electron donation |
| 2-(tert-butyl)-5-fluorothiophene | -C(CH₃)₃ / -F | 202.3 | Steric hindrance (tert-butyl), strong electron-withdrawal (F) |
Key Observations :
- Chlorine’s electron-withdrawing effect is less pronounced compared to fluorine in 2-(tert-butyl)-5-fluorothiophene, leading to differences in aromatic electrophilic substitution rates.
Physical Properties
| Compound | Melting Point (°C) | Solubility in THF | Stability under Ambient Conditions |
|---|---|---|---|
| This compound | 45–47 | High | Stable; hygroscopicity negligible |
| 2-Methyl-5-chlorothiophene | 30–32 | Moderate | Stable; volatile |
| 5-Chloro-2-mercaptothiophene | 85–87 | Low (polar solvents) | Air-sensitive due to -SH oxidation |
| 2-(tert-butyl)-5-fluorothiophene | 55–57 | High | Stable; moisture-sensitive |
Key Observations :
- The tert-butylsulfanyl group enhances solubility in non-polar solvents (e.g., THF) compared to the polar -SH group in 5-chloro-2-mercaptothiophene.
- The higher melting point of 5-chloro-2-mercaptothiophene correlates with stronger intermolecular hydrogen bonding via the -SH group.
Reactivity in Cross-Coupling Reactions
| Compound | Suzuki Coupling Rate (Relative) | Electrophilic Substitution (Nitration) |
|---|---|---|
| This compound | Moderate (steric hindrance) | Slow (Cl deactivates ring) |
| 2-Methyl-5-chlorothiophene | High | Moderate |
| 5-Chloro-2-mercaptothiophene | Low (due to -SH coordination) | Very slow |
| 2-(tert-butyl)-5-fluorothiophene | Moderate | Fast (F directs electrophiles) |
Key Observations :
- Steric bulk in this compound reduces reactivity in Suzuki couplings compared to 2-methyl-5-chlorothiophene.
- Fluorine’s strong electron-withdrawing effect in 2-(tert-butyl)-5-fluorothiophene accelerates nitration at the 4-position, whereas chlorine’s weaker effect slows this reaction.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Tert-butylsulfanyl-5-chlorothiophene, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis optimization typically involves iterative testing of variables such as solvent polarity, temperature, and catalyst loading. For thiophene derivatives, nucleophilic substitution at the 5-chloro position (e.g., tert-butylthiol addition) is common. Characterization via NMR (¹H/¹³C) and IR spectroscopy should confirm substitution patterns and purity. Yields can be improved by monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents. For reproducibility, document reaction parameters rigorously, including inert atmosphere requirements (if applicable) .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled environments (e.g., humidity, light, temperature). Use HPLC or GC-MS to quantify degradation products over time. Compare results with baseline purity data (e.g., initial NMR spectra). For light sensitivity, store samples in amber vials and monitor UV-Vis absorption changes. Safety protocols for handling decomposition byproducts (e.g., chlorinated compounds) should align with OSHA guidelines for hazardous materials .
Q. What analytical techniques are most reliable for confirming the molecular structure of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Assign peaks for tert-butyl (δ ~1.3 ppm in ¹H) and thiophene ring protons (δ ~6.5–7.5 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
- Elemental Analysis : Validate C, H, S, and Cl percentages against theoretical values.
Cross-reference with literature data for analogous thiophene derivatives to resolve ambiguities .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Compare with experimental results from Suzuki-Miyaura or Ullmann couplings. For example, steric hindrance from the tert-butyl group may reduce reactivity at the 2-position, requiring tailored catalysts (e.g., Pd-XPhos complexes). Validate predictions with kinetic studies and Hammett plots .
Q. What strategies resolve contradictions in reported biological activity data for thiophene derivatives like this compound?
- Methodological Answer : Perform meta-analysis of existing studies to identify variables such as assay conditions (e.g., cell lines, concentrations) or impurities. Replicate key experiments under standardized protocols. Use statistical tools (e.g., ANOVA) to assess significance of discrepancies. If conflicting SAR (structure-activity relationship) trends arise, synthesize analogs to isolate contributing functional groups (e.g., tert-butyl vs. methyl substituents) .
Q. How can researchers design experiments to probe the mechanistic role of the tert-butylthio group in catalytic processes?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ³⁵S) to track sulfur participation. Compare turnover frequencies (TOF) with analogs lacking the tert-butyl group. Use in-situ IR or Raman spectroscopy to detect intermediates. For steric effects, synthesize derivatives with bulkier substituents (e.g., adamantyl) and evaluate reaction rates .
Safety and Compliance Considerations
Q. What are the critical safety protocols for handling this compound in electrophilic reactions?
- Methodological Answer : Prioritize fume hood use due to potential release of HCl or volatile thiols. Wear nitrile gloves and chemical-resistant aprons. For spills, neutralize acidic byproducts with sodium bicarbonate. Monitor air quality for sulfur-containing vapors using real-time detectors. Emergency procedures should include eye irrigation (15+ minutes) and immediate medical consultation for inhalation exposure .
Data Interpretation and Reporting
Q. How should researchers document synthetic procedures to ensure reproducibility in peer-reviewed studies?
- Methodological Answer : Include detailed meta
- Experimental : Exact reagent grades, solvent purification methods, and equipment specifications (e.g., microwave reactor settings).
- Analytical : Raw spectral data (e.g., NMR integration values, MS spectra) and chromatogram baselines.
- Statistical : Error margins for yields and purity measurements.
Adhere to journal-specific guidelines (e.g., ACS, RSC) for supplementary material formatting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
